3-(5-Bromothiophen-2-yl)propanal
Description
3-(5-Bromothiophen-2-yl)propanal is an organobromine compound featuring a brominated thiophene ring conjugated to a propanal chain. The bromine atom at the 5-position of the thiophene ring enhances its electrophilic reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry. The aldehyde functional group allows for further derivatization, such as condensation reactions, which are critical in constructing heterocyclic frameworks .
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)propanal |
InChI |
InChI=1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h3-5H,1-2H2 |
InChI Key |
CNWJNMSFULGRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(5-Bromothiophen-2-yl)propanal can be synthesized through several methods. One common approach involves the bromination of 2-thiophenecarboxaldehyde followed by a Grignard reaction to introduce the propanal group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and magnesium in dry ether for the Grignard reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 3-(5-Bromothiophen-2-yl)propanoic acid.
Reduction: 3-(5-Bromothiophen-2-yl)propanol.
Substitution: 3-(5-Methoxythiophen-2-yl)propanal.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)propanal has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of thiophene derivatives’ biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)propanal involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group enable it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic and Reactivity Comparison
Research Findings and Key Insights
- Pharmaceutical Relevance : Bromothiophene derivatives, including this compound, are prioritized in drug discovery due to their balanced lipophilicity and reactivity .
- Flavor Chemistry: Non-halogenated analogs like 3-(methylthio)propanal dominate food science applications, highlighting the trade-off between reactivity and sensory properties .
- Electronic Properties : Introduction of electron-withdrawing groups (e.g., nitro) shifts applications from synthesis to materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
